2-(4-Piperidinyl)ethyl acetate hydrochloride
CAS No.: 184042-52-2
Cat. No.: VC2271853
Molecular Formula: C9H18ClNO2
Molecular Weight: 207.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 184042-52-2 |
|---|---|
| Molecular Formula | C9H18ClNO2 |
| Molecular Weight | 207.7 g/mol |
| IUPAC Name | 2-piperidin-4-ylethyl acetate;hydrochloride |
| Standard InChI | InChI=1S/C9H17NO2.ClH/c1-8(11)12-7-4-9-2-5-10-6-3-9;/h9-10H,2-7H2,1H3;1H |
| Standard InChI Key | GWWZRSGYYSHXMD-UHFFFAOYSA-N |
| SMILES | CC(=O)OCCC1CCNCC1.Cl |
| Canonical SMILES | CC(=O)OCCC1CCNCC1.Cl |
Introduction
Physical and Chemical Properties
Structural Characteristics
The structure of 2-(4-Piperidinyl)ethyl acetate hydrochloride features a piperidine ring with an ethyl acetate group attached at the 4-position. The nitrogen atom in the piperidine ring is protonated and paired with a chloride counterion. This combination of functional groups contributes to the compound's amphiphilic nature, having both hydrophilic and hydrophobic regions.
Physical Properties
This compound typically appears as a crystalline solid at room temperature. Being a hydrochloride salt, it exhibits enhanced water solubility compared to its free base form, making it advantageous for biological applications. The solubility profile extends to polar organic solvents such as methanol and ethanol, while showing limited solubility in non-polar solvents like hexane and diethyl ether.
Chemical Properties Table
| Property | Description |
|---|---|
| Molecular Formula | C9H18ClNO2 |
| Molecular Weight | Approximately 207.7 g/mol |
| Physical State | Crystalline solid |
| Solubility | High in water and polar organic solvents |
| Stability | Relatively stable under standard conditions |
| pKa | Approximately 9-10 (for the piperidine nitrogen) |
| Functional Groups | Piperidine ring, acetate ester |
| Reactivity Centers | Nitrogen atom, ester group |
Synthesis and Preparation Methods
Laboratory Synthesis
The synthesis of 2-(4-Piperidinyl)ethyl acetate hydrochloride typically involves a series of chemical transformations starting from appropriate piperidine precursors. One common synthetic approach begins with 4-piperidinol, which can be subjected to chain extension and esterification reactions to introduce the ethyl acetate moiety. The final step typically involves treatment with hydrochloric acid to form the stable hydrochloride salt.
Industrial Production Considerations
For industrial-scale production, continuous flow reactors may be employed to enhance reaction efficiency and product consistency. This approach allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations. The scaling process must carefully address heat management, especially for exothermic steps in the synthesis pathway.
Purification Techniques
Purification of the final product typically employs recrystallization techniques, often using solvent mixtures like ethanol/diethyl ether or acetone/hexane. High-purity material may require additional purification steps such as column chromatography or preparative HPLC, particularly when the compound is intended for pharmaceutical applications requiring stringent purity specifications.
Chemical Reactivity
Reactivity Profile
2-(4-Piperidinyl)ethyl acetate hydrochloride possesses several reactive sites that determine its chemical behavior. The acetate ester group can undergo hydrolysis, transesterification, and aminolysis reactions. The piperidine nitrogen, when deprotonated, can act as a nucleophile in various substitution and addition reactions. This dual functionality contributes to the compound's versatility in organic synthesis.
Key Reaction Types
The compound can participate in several reaction types:
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Hydrolysis of the acetate group can yield the corresponding alcohol derivative
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The piperidine nitrogen can undergo N-alkylation reactions
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Reduction reactions can modify the acetate group
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Oxidation reactions may target the piperidine ring
Reaction Conditions and Outcomes
Hydrolysis reactions typically proceed under basic or acidic conditions, with base-catalyzed hydrolysis being more commonly employed due to milder reaction conditions. N-alkylation reactions generally require a base to deprotonate the piperidinium ion, allowing the nitrogen to act as a nucleophile. These reactions typically employ alkyl halides or other electrophilic alkylating agents.
Applications in Research and Industry
Pharmaceutical Applications
In pharmaceutical research, 2-(4-Piperidinyl)ethyl acetate hydrochloride serves as an important intermediate in the synthesis of various drug candidates. The piperidine moiety is a privileged structure in medicinal chemistry, appearing in numerous drugs targeting the central nervous system, including analgesics, antipsychotics, and antihistamines. The compound's structural features make it valuable for developing compounds with specific receptor binding profiles.
Synthetic Chemistry Applications
In synthetic organic chemistry, this compound functions as a building block for constructing more complex molecules. The presence of both nucleophilic and electrophilic centers makes it versatile for diverse synthetic transformations. Researchers often utilize this compound to introduce the piperidine-ethyl acetate functionality into larger molecular frameworks.
Analytical Chemistry Uses
Comparative Analysis with Related Compounds
Structural Analogs
Several structural analogs of 2-(4-Piperidinyl)ethyl acetate hydrochloride exist, including the non-hydrochloride form (free base) and compounds with variations in the position of attachment on the piperidine ring (2-, 3-, or 4-substituted). Additionally, analogs with different ester groups or chain lengths demonstrate how subtle structural modifications can influence chemical and biological properties.
Functional Comparison Table
| Compound | Key Structural Difference | Effect on Properties |
|---|---|---|
| 2-(4-Piperidinyl)ethyl acetate HCl | Reference compound | Baseline properties |
| 2-(3-Piperidinyl)ethyl acetate HCl | Substitution at position 3 | Modified conformational properties |
| 2-(2-Piperidinyl)ethyl acetate HCl | Substitution at position 2 | Increased steric hindrance around nitrogen |
| 2-(4-Piperidinyl)ethyl propionate HCl | Propionate vs. acetate ester | Increased lipophilicity |
| 2-(4-Piperidinyl)ethanol HCl | Alcohol vs. acetate | Increased hydrophilicity, hydrogen bonding |
Structure-Activity Relationships
Analytical Methods for Characterization
Spectroscopic Analysis
Characterization of 2-(4-Piperidinyl)ethyl acetate hydrochloride typically employs multiple spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, with characteristic signals for the piperidine ring protons, ethyl chain, and acetate group
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Infrared (IR) spectroscopy reveals functional group signatures, including the distinctive C=O stretching band of the acetate group around 1730-1750 cm⁻¹
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Mass spectrometry helps confirm molecular weight and fragmentation patterns
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for purity assessment and quantitative analysis. These techniques can detect trace impurities and determine purity levels required for research and pharmaceutical applications.
X-ray Crystallography
For definitive structural confirmation, X-ray crystallography provides precise three-dimensional structural information, including bond lengths, angles, and the spatial arrangement of functional groups within the crystal lattice.
Research Applications
Enzyme Inhibition Studies
2-(4-Piperidinyl)ethyl acetate hydrochloride and related piperidine derivatives have been investigated for their potential to inhibit various enzymes. The piperidine scaffold appears in numerous enzyme inhibitors, particularly those targeting the central nervous system. Research continues to explore structure-activity relationships to develop more potent and selective inhibitors.
Receptor Binding Studies
The compound's structural features make it relevant for studies involving receptor binding, particularly for receptors that recognize piperidine-containing ligands. These include various neurotransmitter receptors and transporters, which are important targets for neurological and psychiatric drug development.
Synthetic Methodology Development
In organic chemistry research, this compound serves as a model substrate for developing new synthetic methodologies. Its dual functionality (amine and ester) makes it useful for studying selective transformations and protection/deprotection strategies.
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